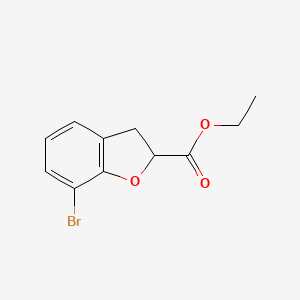

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

説明

Historical Context of Benzofuran Derivatives

The benzofuran scaffold has occupied a central position in heterocyclic chemistry since its initial synthesis in 1870 when Perkin became the first chemist to successfully synthesize the benzofuran ring system. This pioneering achievement established the foundation for what would become one of the most extensively studied heterocyclic frameworks in medicinal chemistry. The historical development of benzofuran derivatives has been marked by continuous innovation in synthetic methodologies, with researchers developing increasingly sophisticated approaches to access these valuable compounds. Early synthetic efforts focused primarily on classical condensation reactions and cyclization strategies, but modern approaches have expanded to encompass transition metal catalysis, visible light-mediated reactions, and environmentally sustainable synthetic protocols.

The evolution of benzofuran chemistry has been particularly influenced by the recognition of the widespread occurrence of these structures in natural products. Plants from families including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae have been identified as rich sources of benzofuran-containing compounds, providing both inspiration for synthetic targets and validation of the biological relevance of this structural class. The discovery that benzofurans could also emerge from non-natural sources through processes such as the dehydrogenation of 2-ethylphenol further expanded the scope of accessibility to these compounds. This dual natural and synthetic accessibility has contributed significantly to the sustained interest in benzofuran derivatives throughout the past century and a half.

The historical trajectory of benzofuran research has been characterized by an increasing understanding of structure-activity relationships and the development of more precise synthetic methodologies. Modern synthetic approaches have enabled the preparation of highly substituted benzofuran derivatives with unprecedented efficiency and selectivity. These advances have been particularly important for compounds such as ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate, where the strategic placement of multiple functional groups requires sophisticated synthetic planning and execution. The bromination methodologies developed for benzofuran derivatives, including the use of bromine in acetic acid at elevated temperatures, represent important milestones in the field's development.

Significance of 7-Bromo-2,3-dihydrobenzofuran Derivatives

The 7-bromo-2,3-dihydrobenzofuran derivative class represents a particularly significant subset of benzofuran compounds due to the strategic positioning of the bromine substituent and the reduced oxidation state of the furan ring. The bromine atom at the 7-position imparts unique reactivity characteristics that enable diverse chemical transformations, particularly nucleophilic substitution reactions with various nucleophiles including amines and thiols. This reactivity profile makes 7-bromo-2,3-dihydrobenzofuran derivatives valuable synthetic intermediates for accessing more complex molecular architectures.

The biological significance of 7-bromo-2,3-dihydrobenzofuran derivatives has been demonstrated through extensive research into their antimicrobial and anticancer properties. Studies have shown that these compounds exhibit notable antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Additionally, preliminary investigations into anticancer activity have revealed that these derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

The structural features of 7-bromo-2,3-dihydrobenzofuran derivatives contribute significantly to their pharmaceutical potential. The dihydrobenzofuran core provides a conformationally constrained framework that can enhance binding specificity to biological targets. The presence of the bromine substituent not only increases the molecular weight and lipophilicity but also provides opportunities for further structural modification through cross-coupling reactions. These characteristics have made 7-bromo-2,3-dihydrobenzofuran derivatives attractive scaffolds for drug discovery programs targeting various therapeutic areas.

The synthetic accessibility of 7-bromo-2,3-dihydrobenzofuran derivatives through established bromination protocols has further enhanced their significance in medicinal chemistry. The bromination of 2,3-dihydrobenzofuran carboxamide derivatives using bromine in acetic acid at elevated temperatures provides reliable access to these compounds in good yields. This synthetic reliability, combined with the demonstrated biological activities, has positioned 7-bromo-2,3-dihydrobenzofuran derivatives as important targets for pharmaceutical research and development.

Classification within Heterocyclic Chemistry

This compound occupies a distinct position within the classification system of heterocyclic chemistry as a benzofused heterocycle containing oxygen as the heteroatom. The compound belongs to the broader category of benzofurans, which are classified as aromatic heterocyclic compounds featuring a fused benzene and furan ring system. Within this classification, the 2,3-dihydrobenzofuran subclass represents a partially saturated variant where the furan ring exists in a reduced oxidation state, distinguishing it from the fully aromatic benzofuran parent structure.

The presence of the bromine substituent at the 7-position places this compound within the halogenated benzofuran derivative category, which exhibits enhanced reactivity compared to unsubstituted analogs. The 7-position corresponds to the carbon atom ortho to the oxygen heteroatom in the benzene ring portion of the molecule, a location that significantly influences both the electronic properties and reactivity patterns of the compound. The ethyl ester functionality at the 2-position further classifies this compound as a carboxylate derivative, introducing additional functional group reactivity and potential for hydrogen bonding interactions.

From a structural perspective, this compound can be categorized as a polyfunctional heterocycle, containing multiple reactive sites that enable diverse chemical transformations. The compound exhibits characteristics of both aromatic and aliphatic systems, with the benzene ring providing aromatic stabilization while the saturated furan ring portion contributes conformational flexibility. This dual character is particularly important for biological activity, as it allows the molecule to adopt conformations suitable for binding to various protein targets while maintaining sufficient rigidity for selective interactions.

The molecular formula C11H11BrO3 and molecular weight of 271.11 g/mol place this compound within the small molecule range typically associated with drug-like properties. The presence of three oxygen atoms, one bromine atom, and eleven carbon atoms creates a molecular composition that falls within favorable ranges for oral bioavailability and pharmaceutical development. The calculated properties, including the canonical SMILES notation CCOC(=O)C1CC2=C(O1)C(=CC=C2)Br, provide precise structural identification within chemical databases.

Research Importance and Current Investigative Status

The current research landscape surrounding this compound reflects the compound's significance as both a synthetic intermediate and a potential therapeutic agent. Recent investigations have focused on elucidating the compound's mechanism of action, particularly its interactions with specific molecular targets and pathways relevant to disease processes. The bromine atom's role in enhancing reactivity has made this compound particularly valuable for cross-coupling reactions, including Suzuki-Miyaura coupling reactions that enable the construction of more complex molecular architectures.

Contemporary research efforts have emphasized the compound's potential applications in pharmaceutical development, with particular attention to its antimicrobial and anticancer properties. Studies have demonstrated that the compound exhibits significant biological activity against various bacterial strains, with mechanisms believed to involve disruption of bacterial cell membrane integrity or inhibition of essential enzymes involved in cell wall synthesis. These findings have sparked interest in developing this compound and related derivatives as novel antimicrobial agents to address the growing challenge of antibiotic resistance.

The anticancer research surrounding this compound has revealed promising activity against human cancer cell lines, with demonstrated reductions in cell viability and induction of apoptosis. The compound's ability to affect signaling pathways related to cell proliferation and survival, specifically targeting kinases involved in these processes, has positioned it as a candidate for further anticancer drug development. Current investigations are focusing on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing potential toxicity.

The synthetic utility of this compound continues to drive research into novel synthetic methodologies and applications. The compound serves as a versatile building block for accessing diverse benzofuran derivatives through various transformation reactions. Current synthetic research is exploring more efficient and environmentally sustainable approaches to both the synthesis of this compound and its conversion to more complex targets. The development of new synthetic protocols has the potential to reduce costs and improve accessibility for further research and potential clinical development.

Table 1: Key Research Areas and Current Status

| Research Area | Current Status | Key Findings | Future Directions |

|---|---|---|---|

| Antimicrobial Activity | Active Investigation | Effective against resistant bacterial strains | Mechanism elucidation, optimization |

| Anticancer Properties | Preclinical Studies | Cell viability reduction, apoptosis induction | Structure-activity relationship studies |

| Synthetic Methodology | Ongoing Development | Cross-coupling reaction applications | Green chemistry approaches |

| Pharmaceutical Applications | Early Stage Research | Drug-like properties confirmed | Clinical candidate development |

The investigative status of this compound reflects its position as an emerging compound of significant interest in multiple research domains. The convergence of synthetic accessibility, demonstrated biological activity, and favorable physicochemical properties has created a robust foundation for continued research efforts. Current trends indicate an increasing focus on understanding the precise molecular mechanisms underlying the compound's biological activities, with the ultimate goal of translating these findings into practical therapeutic applications.

特性

IUPAC Name |

ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-5,9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFMOLTUKPGFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551568 | |

| Record name | Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113730-57-7 | |

| Record name | Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate typically involves the bromination of 2,3-dihydrobenzofuran followed by esterification. A common method includes the following steps:

Bromination: 2,3-dihydrobenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.

Esterification: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding dihydrobenzofuran derivative.

Oxidation Reactions: Oxidation can lead to the formation of benzofuran derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of substituted benzofuran derivatives.

Reduction: Formation of dihydrobenzofuran derivatives.

Oxidation: Formation of benzofuran derivatives with various functional groups.

科学的研究の応用

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate can be contextualized against analogs in the dihydrobenzofuran carboxylate family. Key comparisons include halogen substituents, substituent positions, and functional group modifications, as outlined below:

Table 1: Comparative Analysis of Selected Dihydrobenzofuran Carboxylates

Key Comparative Insights

Halogen Substituent Effects :

- The bromo substituent (C7) in the target compound enhances reactivity in metal-catalyzed cross-couplings compared to its chloro analog (C7), owing to bromine’s larger atomic radius and superior leaving-group ability .

- The 6,7-dichloro analog exhibits stronger electron-withdrawing effects, altering electronic density in the benzofuran ring and influencing reactivity in electrophilic substitutions (e.g., Friedel-Crafts acylations) .

Functional Group Modifications :

- Introduction of a 3-oxo group (e.g., in the nitro-phenylpropyl derivative) introduces hydrogen-bonding capabilities, affecting solubility and catalytic activity in asymmetric synthesis .

- The ethyl ester group at C2 is conserved across analogs, ensuring consistent solubility in organic solvents and stability under standard reaction conditions .

Crystallographic and Structural Considerations :

- While specific crystal data for the bromo compound is unavailable, tools like the Cambridge Structural Database (CSD) and SHELX software are critical for analyzing packing patterns and hydrogen-bonding networks in related structures. Bromine’s polarizability may influence crystal packing compared to lighter halogens.

Commercial and Synthetic Utility :

- The bromo derivative’s commercial availability in high purity (≥99.9%) contrasts with discontinued statuses for some chloro analogs, reflecting its broader industrial demand .

- Multifunctional derivatives (e.g., nitro-phenylpropyl) highlight the scaffold’s versatility in synthesizing enantiomerically enriched compounds for drug discovery .

生物活性

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core with a bromine substituent at the 7-position and an ethyl ester at the carboxylic acid position. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific pathways affected include those involving protein kinases that regulate cell growth and survival .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropathic Pain | Reverses neuropathic pain in models |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bromine atom enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and redox reactions. This reactivity is crucial for its binding affinity to target proteins involved in disease pathways.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in cell wall synthesis.

- Anticancer Mechanism : It likely affects signaling pathways related to cell proliferation and survival, specifically targeting kinases involved in these processes .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Activity : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis, indicating its potential as a therapeutic agent against certain cancers .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of brominated precursors. For example, bromination of dihydrobenzofuran intermediates using N-bromosuccinimide (NBS) in DMF at 0–5°C achieves regioselectivity at the 7-position. Subsequent esterification with ethyl chloroformate in the presence of triethylamine (TEA) yields the target compound . Purification via column chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity. Optimization involves controlling reaction temperature during bromination to minimize di-substitution byproducts. Yield improvements (70–85%) are achieved using anhydrous conditions and catalytic iodine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (CDCl₃) shows diagnostic peaks: δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 4.80 (dd, 1H, dihydrofuran C2-H), and δ 7.20–7.50 (aromatic H). C NMR confirms ester carbonyl (δ 170–172 ppm) and brominated aromatic carbons (δ 115–125 ppm) .

- MS : ESI-MS exhibits [M+H]⁺ at m/z 287/289 (1:1 isotopic ratio due to bromine) .

- XRD : Single-crystal X-ray diffraction validates molecular geometry and packing; data can be cross-referenced with the Cambridge Structural Database (CSD) .

Q. How can solubility challenges be addressed during crystallization of this compound?

- Methodological Answer : Solubility in common solvents (e.g., ethanol, chloroform) is temperature-dependent. Phase diagrams constructed using dynamic laser scattering (DLS) reveal optimal crystallization conditions: slow evaporation of chloroform at 25°C yields monoclinic crystals (P2₁/c space group). For poorly soluble batches, mixed solvents (e.g., DCM:MeOH, 9:1) reduce supersaturation and prevent amorphous precipitation .

Advanced Research Questions

Q. How can SHELX and WinGX be applied to refine the crystal structure of this compound?

- Methodological Answer :

- Data Processing : Use SHELXL for least-squares refinement. Initial models from SHELXS (direct methods) are refined with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically (riding model, Uiso = 1.2Ueq of parent atoms) .

- Validation : WinGX integrates ORTEP for visualizing anisotropic thermal ellipsoids and PLATON for validating hydrogen-bonding networks. R-factor convergence below 0.05 and wR₂ < 0.12 indicate high reliability .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs. For example, C=O⋯H–O interactions between ester carbonyls and hydroxyl groups (if present) form R₂²(8) dimers. These networks stabilize the crystal lattice, as confirmed by Hirshfeld surface analysis (CrystalExplorer). Disruption of these motifs (e.g., via bromine substitution) alters melting points and mechanical properties .

Q. How does the bromine substituent influence electrochemical reduction pathways?

- Methodological Answer : Cyclic voltammetry (CH₃CN, 0.1 M TBAP) shows irreversible reduction at −1.2 V (vs. Ag/AgCl), attributed to cleavage of the C–Br bond. Controlled-potential electrolysis generates ethyl 2,3-dihydrobenzofuran-2-carboxylate (60% yield) and trace benzofuran derivatives via oxidation of intermediates. Coulometric analysis (n ≈ 1.2) suggests partial chemical decomposition, requiring inert atmospheres (N₂/Ar) to suppress side reactions .

Q. How can conflicting crystallographic data from different studies be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or space groups may arise from polymorphic variations. High-resolution synchrotron XRD (λ = 0.7 Å) distinguishes between true polymorphs and experimental artifacts. Density functional theory (DFT) calculations (e.g., Gaussian09) compare lattice energies to identify the most stable form .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

- Methodological Answer : Cross-validate using orthogonal techniques:

- DSC/TGA : Melting points vary with purity; differential scanning calorimetry (DSC) detects eutectic impurities.

- 2D NMR (HSQC/HMBC) : Resolves ambiguities in H/C assignments caused by solvent effects or residual signals .

- CSD Cross-Check : Compare unit cell parameters (a, b, c, β) with deposited entries (e.g., CCDC 2052341) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。